molecular formula C9H13N3O B13134672 2-Amino-4,5-dimethylbenzohydrazide CAS No. 26908-41-8

2-Amino-4,5-dimethylbenzohydrazide

Cat. No.: B13134672
CAS No.: 26908-41-8
M. Wt: 179.22 g/mol
InChI Key: RHWFMNOTVYYZOI-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylbenzohydrazide is an organic compound with the molecular formula C9H13N3O It is a derivative of benzohydrazide, characterized by the presence of amino and dimethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethylbenzohydrazide typically involves the reaction of isatoic anhydride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dimethylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4,5-dimethylbenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4,5-dimethylbenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

26908-41-8

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-4,5-dimethylbenzohydrazide

InChI

InChI=1S/C9H13N3O/c1-5-3-7(9(13)12-11)8(10)4-6(5)2/h3-4H,10-11H2,1-2H3,(H,12,13)

InChI Key

RHWFMNOTVYYZOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)N)C(=O)NN

Origin of Product

United States

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